4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
Overview
Description
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the trifluoroethoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, hydroquinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
- 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
- 4-Bromobenzotrifluoride
Uniqueness
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoroethoxy group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLHZJQRDBKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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